![molecular formula C10H8F4O3 B13537477 3-[4-Fluoro-2-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B13537477.png)
3-[4-Fluoro-2-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-Fluoro-2-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid is an organic compound that belongs to the class of fluorinated aromatic acids. This compound is characterized by the presence of a trifluoromethyl group and a fluoro substituent on the aromatic ring, along with a hydroxypropanoic acid moiety. The incorporation of fluorine atoms into organic molecules often imparts unique chemical and physical properties, making such compounds valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-Fluoro-2-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Aromatic Substitution: The introduction of the trifluoromethyl group and the fluoro substituent onto the aromatic ring can be achieved through electrophilic aromatic substitution reactions. For example, trifluoromethylation can be carried out using reagents like trifluoromethyl iodide (CF3I) in the presence of a catalyst.
Hydroxypropanoic Acid Formation: The hydroxypropanoic acid moiety can be introduced through a series of reactions, including aldol condensation and subsequent reduction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
3-[4-Fluoro-2-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.
Reduction: The aromatic ring can undergo reduction reactions, leading to the formation of partially or fully hydrogenated products.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while nucleophilic substitution of the fluoro group may result in the formation of an amine derivative.
科学研究应用
3-[4-Fluoro-2-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and metabolic pathways.
Medicine: Fluorinated compounds are often explored for their potential as pharmaceutical agents due to their enhanced metabolic stability and bioavailability.
Industry: The compound is used in the development of agrochemicals, polymers, and specialty chemicals.
作用机制
The mechanism of action of 3-[4-Fluoro-2-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance binding affinity and selectivity for target molecules, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
- 4-Fluoro-3-(trifluoromethyl)phenylacetic acid
- 4-(Trifluoromethyl)phenylboronic acid
- 3-(Trifluoromethyl)phenylboronic acid
Uniqueness
Compared to similar compounds, 3-[4-Fluoro-2-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid is unique due to the presence of both a hydroxypropanoic acid moiety and a trifluoromethyl group. This combination imparts distinct chemical reactivity and physical properties, making it particularly valuable in specific research and industrial applications.
属性
分子式 |
C10H8F4O3 |
|---|---|
分子量 |
252.16 g/mol |
IUPAC 名称 |
3-[4-fluoro-2-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid |
InChI |
InChI=1S/C10H8F4O3/c11-6-2-1-5(3-8(15)9(16)17)7(4-6)10(12,13)14/h1-2,4,8,15H,3H2,(H,16,17) |
InChI 键 |
VLBVSLBFQZSMEX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)CC(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


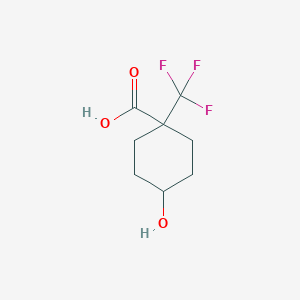

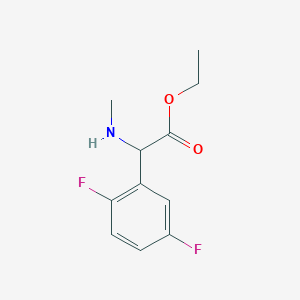
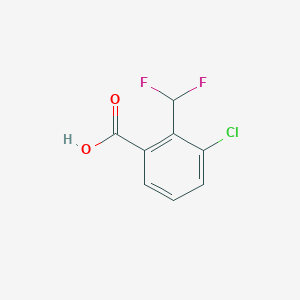
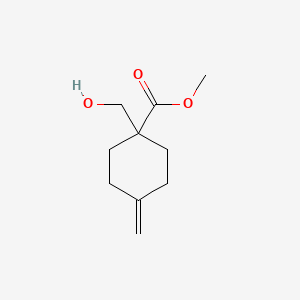



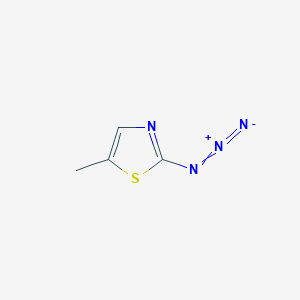


![Methyl 3-[(pyridin-4-yl)amino]benzoate](/img/structure/B13537453.png)
![2-{5-[2-(Dimethylamino)ethyl]-10,13-dioxa-3,5-diazatricyclo[7.4.0.0,2,6]trideca-1,3,6,8-tetraen-4-yl}ethan-1-aminetrihydrochloride](/img/structure/B13537456.png)
![2-Acrylamidospiro[3.5]nonane-7-carboxylic acid](/img/structure/B13537457.png)
